

(1R,3S)-RSL3 solubility and stock solution preparation in DMSO

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Compound of Interest

Compound Name: (1R,3S)-RSL3

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Application Notes and Protocols: (1R,3S)-RSL3

Topic: **(1R,3S)-RSL3** Solubility and Stock Solution Preparation in DMSO Audience: Researchers, scientists, and drug development professionals.

Introduction

(1R,3S)-RSL3 is a stereoisomer of the potent ferroptosis inducer, (1S,3R)-RSL3. Ferroptosis is a regulated form of cell death driven by iron-dependent lipid peroxidation. The primary and most studied enantiomer, (1S,3R)-RSL3 (commonly referred to as RSL3), acts as a class II ferroptosis inducer by directly and covalently binding to and inhibiting the selenoenzyme Glutathione Peroxidase 4 (GPX4).^{[1][2][3]} This inactivation of GPX4, an essential enzyme for detoxifying lipid peroxides, leads to their accumulation, culminating in oxidative membrane damage and cell death.^[1]

While (1S,3R)-RSL3 is highly active, the **(1R,3S)-RSL3** enantiomer is reported to be significantly less active. For instance, in HT22 wild-type cells, the EC₅₀ value for inducing cell death was 5.2 μ M for **(1R,3S)-RSL3**, compared to 0.004 μ M for the (1S,3R) form.^[4] Despite this difference in potency, **(1R,3S)-RSL3** can serve as a crucial negative control in experiments to validate that the observed cellular effects are specific to the potent inhibition of GPX4 by its (1S,3R) counterpart.

These application notes provide detailed information on the solubility of RSL3 (with data primarily available for the active (1S,3R) form) and a comprehensive protocol for preparing

stock solutions in Dimethyl Sulfoxide (DMSO).

Physicochemical Properties and Solubility

Properly dissolving RSL3 is the first critical step for reproducible in vitro and in vivo experiments. The compound is practically insoluble in water but shows good solubility in organic solvents like DMSO.[\[1\]](#)[\[2\]](#)

Table 1: Physicochemical Properties of RSL3

Property	Value
Chemical Name	(1S,3R)-methyl 2-(2-chloroacetyl)-1-(4-(methoxycarbonyl)phenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
Synonyms	(1S,3R)-RSL3, RAS-selective lethal 3
Molecular Formula	C ₂₃ H ₂₁ ClN ₂ O ₅
Molecular Weight	440.88 g/mol [1]
CAS Number	1219810-16-8 [1]
Appearance	Crystalline solid / Dried powder [1]

Table 2: Reported Solubility of RSL3 in Various Solvents

Note: Most supplier data does not distinguish between enantiomers and typically refers to the active (1S,3R)-RSL3 form.

Solvent	Reported Solubility	Source
DMSO	≥125.4 mg/mL	APExBIO[5]
100 mg/mL (226.82 mM)	MedChemExpress[6]	
88 mg/mL (199.6 mM)	Selleck Chemicals[2]	
40 mg/mL	InvivoGen[1]	
~30 mg/mL	Cayman Chemical	
240 mg/mL (544.37 mM)	TargetMol[7]	
Ethanol	~25 mg/mL	Cayman Chemical
28 mg/mL	Selleck Chemicals[2]	Selleck Chemicals, APExBIO[2][5]
Water	Insoluble	
Aqueous Buffers	Sparingly soluble	Cayman Chemical

Protocol: Preparation of (1R,3S)-RSL3 Stock Solution in DMSO

This protocol details the steps to prepare a concentrated stock solution of (1R,3S)-RSL3 in DMSO, which can then be diluted in culture medium for cellular assays.

Materials and Equipment:

- (1R,3S)-RSL3 powder
- Anhydrous/molecular sieve-dried DMSO
- Sterile microcentrifuge tubes or amber glass vials
- Calibrated precision balance
- Pipettes and sterile, filtered pipette tips

- Vortex mixer
- Sonicator bath (optional, but recommended)
- Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

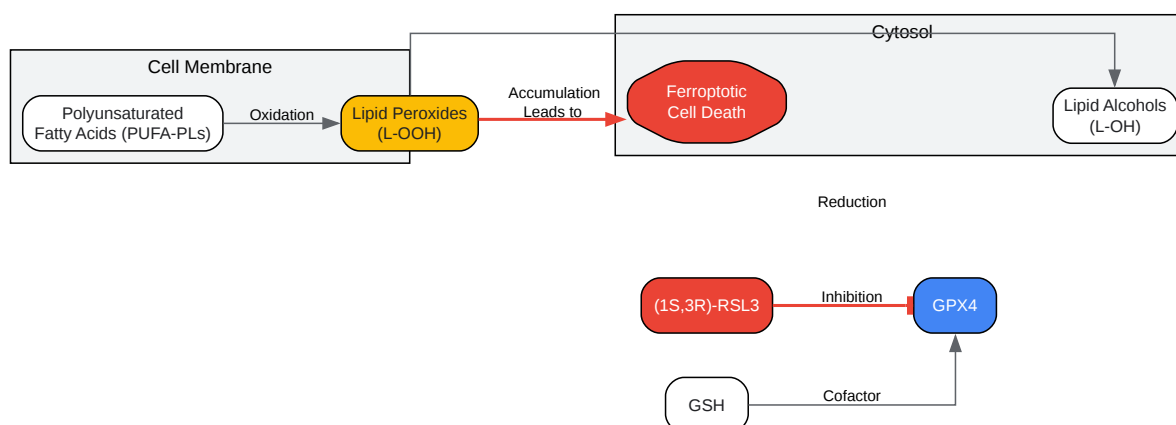
Procedure:

- Pre-analysis Calculation: Determine the required volume of DMSO to achieve the desired stock concentration. For a 10 mM stock solution:
 - $\text{Volume (L)} = [\text{Mass (g)} / \text{Molecular Weight (g/mol)}] / \text{Concentration (mol/L)}$
 - Example: To prepare a 10 mM stock from 1 mg of RSL3 (MW = 440.88):
 - $\text{Volume (L)} = [0.001 \text{ g} / 440.88 \text{ g/mol}] / 0.01 \text{ mol/L} = 0.0002268 \text{ L}$
 - Volume = 226.8 μL of DMSO.
- Aliquot RSL3 Powder: In a sterile environment, accurately weigh the desired amount of **(1R,3S)-RSL3** powder and transfer it to a sterile tube. Perform this step quickly to minimize moisture absorption by the compound and DMSO.
- Add DMSO: Add the calculated volume of anhydrous DMSO to the tube containing the RSL3 powder.
- Dissolution:
 - Tightly cap the tube and vortex thoroughly for 1-2 minutes.
 - If the solid does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes or gently warm it at 37°C for 10 minutes to aid dissolution.[\[5\]](#) Visually inspect the solution to ensure no solid particles remain.
- Storage:
 - For short-term storage (up to 1 month), store the stock solution at -20°C.[\[2\]](#)

- For long-term storage (up to 1 year), aliquot the stock solution into single-use volumes in sterile tubes and store at -80°C.[2][4]
- Crucially, avoid repeated freeze-thaw cycles, as this can lead to compound degradation and precipitation.[2]

Mechanism of Action and Signaling Pathways

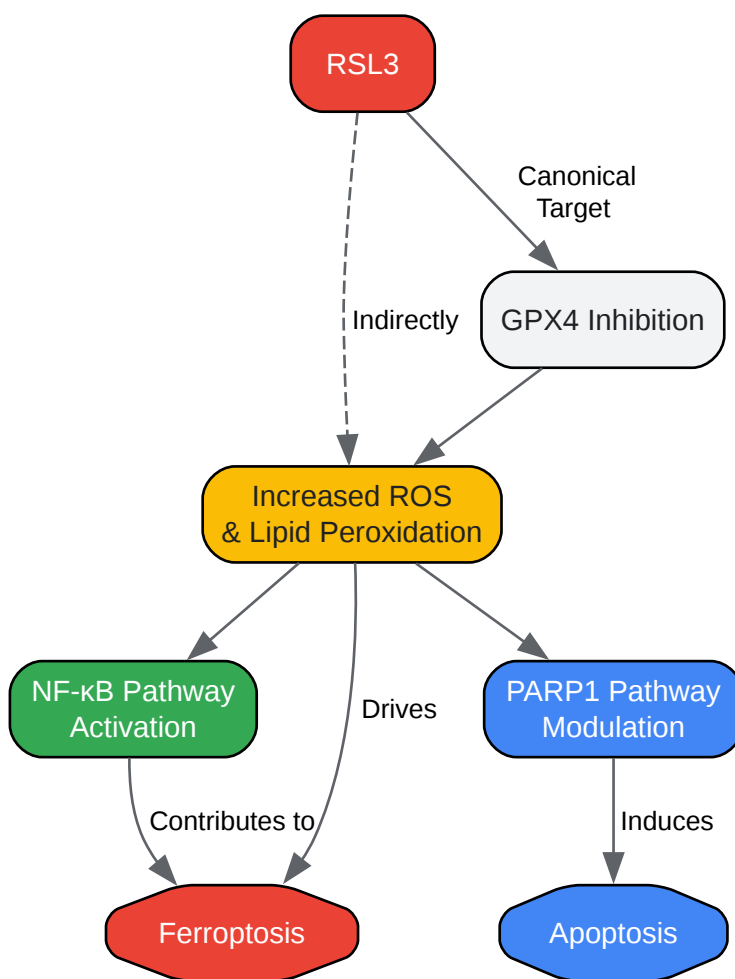
RSL3 induces ferroptosis primarily by inhibiting GPX4. This action prevents the reduction of lipid peroxides into non-toxic lipid alcohols, leading to a lethal accumulation of lipid ROS.



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Canonical RSL3-induced ferroptosis pathway via GPX4 inhibition.

Beyond its canonical role, RSL3 has been shown to engage other signaling pathways. In glioblastoma, RSL3 activates the NF- κ B pathway, which contributes to ferroptosis.[8] Additionally, RSL3 can induce parallel apoptotic pathways by increasing ROS, which promotes PARP1 cleavage and suppresses PARP1 translation via the METTL3-YTHDF1 axis.[9]



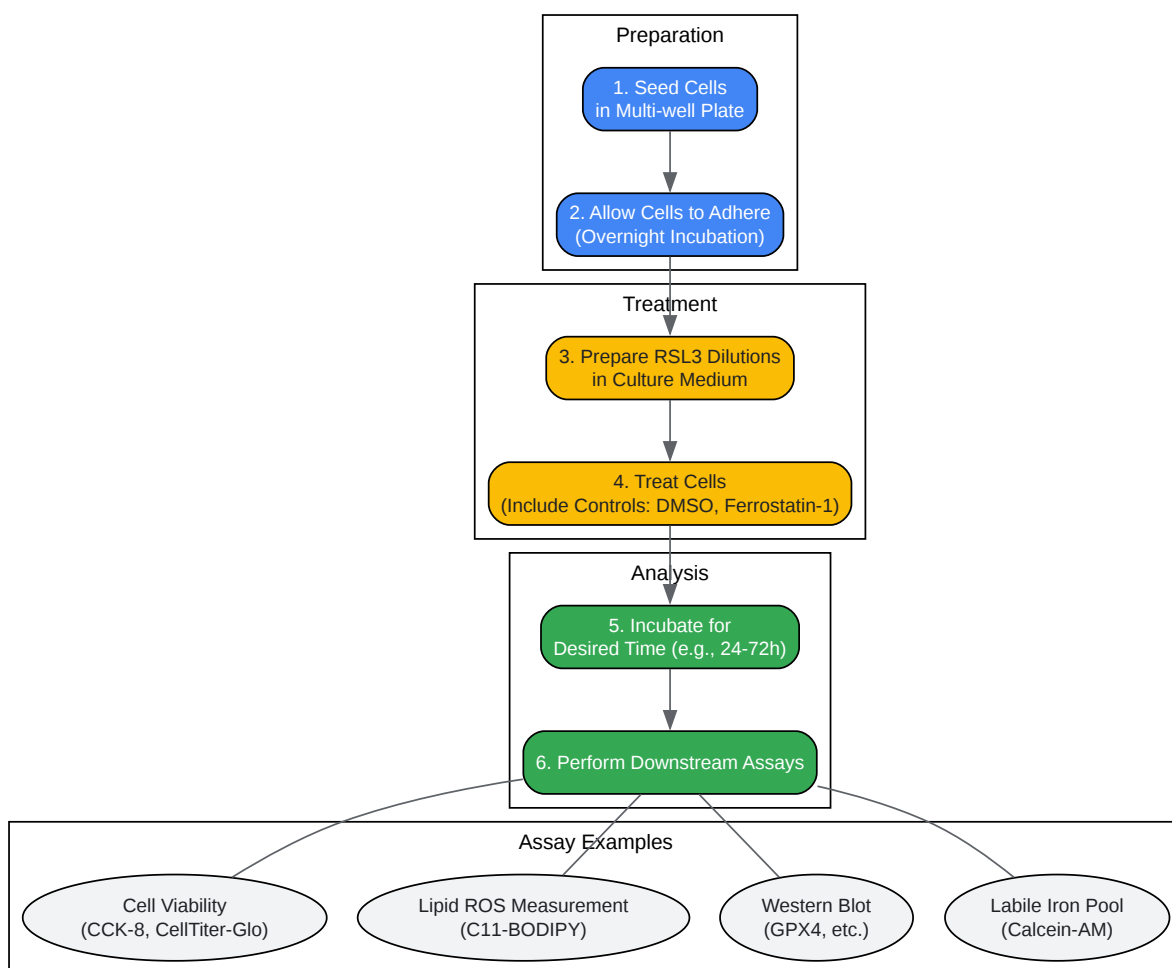
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Parallel signaling pathways modulated by RSL3.

Experimental Protocols and Workflows

General Workflow for In Vitro Ferroptosis Induction

A typical experiment involves cell seeding, treatment with RSL3, and subsequent analysis using various assays to confirm the induction and mechanism of ferroptosis.



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General experimental workflow for studying ferroptosis in vitro.

Protocol 1: Induction of Ferroptosis in Cancer Cell Lines

This protocol provides a general guideline for treating cultured cells with RSL3.[\[10\]](#)

- Cell Seeding: Plate cells in a multi-well plate at a density that ensures 70-80% confluency at the time of treatment. Incubate overnight (37°C, 5% CO₂).
- Preparation of Treatment Media:
 - Thaw the RSL3 DMSO stock solution.
 - Prepare serial dilutions of RSL3 in complete cell culture medium to achieve the desired final concentrations. It is highly recommended to perform a dose-response curve (e.g., 0.01 µM to 10 µM) to determine the optimal concentration for your specific cell line.[\[11\]](#)
 - Prepare control media:
 - Vehicle Control: Medium with DMSO at the same final concentration as the highest RSL3 dose.
 - Inhibitor Control: Medium containing RSL3 and a ferroptosis inhibitor like Ferrostatin-1 (1-2 µM) to confirm the specific cell death pathway.
- Cell Treatment: Aspirate the old medium from the cells and replace it with the prepared treatment and control media.
- Incubation: Return the plate to the incubator for the desired time period (e.g., 24, 48, or 72 hours).
- Analysis: Proceed with downstream assays to measure cell viability, lipid peroxidation, or protein expression.

Protocol 2: Measurement of Lipid Peroxidation with C11-BODIPY 581/591

This assay quantifies lipid peroxidation, a key hallmark of ferroptosis.

- Cell Treatment: Treat cells with RSL3 as described in Protocol 1.
- Staining:

- At the end of the treatment period, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 μ M.
- Incubate for 30-60 minutes at 37°C, protected from light.
- Cell Harvest and Washing:
 - Wash the cells twice with PBS to remove excess dye.
 - Harvest the cells (e.g., by trypsinization).
- Analysis:
 - Resuspend the cell pellet in PBS.
 - Analyze immediately via flow cytometry. The oxidized probe fluoresces in the green channel (~520 nm), while the reduced form fluoresces in the red channel (~590 nm). An increase in the green/red fluorescence intensity ratio indicates lipid peroxidation.

Protocol 3: Western Blot Analysis of GPX4

This protocol verifies that RSL3 treatment leads to the degradation or modification of its target protein, GPX4.[\[11\]](#)

- Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
- SDS-PAGE: Load equal amounts of protein (e.g., 20-40 μ g) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Blocking and Antibody Incubation:

- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against GPX4 overnight at 4°C.
- Incubate with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
- Analysis: Quantify the band intensity and normalize it to a loading control (e.g., β -actin or GAPDH) to compare GPX4 levels across different treatment conditions.

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